molecular formula C16H17NO3 B4614526 4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid CAS No. 886632-55-9

4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid

Cat. No.: B4614526
CAS No.: 886632-55-9
M. Wt: 271.31 g/mol
InChI Key: BTZVJNIVNSZMES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-Methoxybenzyl)amino]-3-methylbenzoic acid is an organic compound characterized by the presence of a methoxybenzyl group attached to an amino group, which is further connected to a methylbenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 4-methoxybenzylamine and 3-methylbenzoic acid.

    Coupling Reaction: The amino group of 4-methoxybenzylamine is coupled with the carboxylic acid group of 3-methylbenzoic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

    Reaction Conditions: The reaction is typically carried out in an organic solvent like dichloromethane at room temperature for several hours until the desired product is formed.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable and cost-effective methods, such as:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to enhance reaction efficiency and yield.

    Optimization of Reaction Parameters: Fine-tuning temperature, pressure, and solvent systems to maximize production efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxybenzyl)amino]-3-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro group (if present) can be reduced to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Formation of this compound derivatives with aldehyde or carboxylic acid groups.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-[(4-Methoxybenzyl)amino]-3-methylbenzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzylamine: Shares the methoxybenzyl group but lacks the carboxylic acid moiety.

    3-Methylbenzoic Acid: Contains the methylbenzoic acid structure but lacks the methoxybenzyl group.

    4-Methoxybenzoic Acid: Contains the methoxy group on the benzene ring but lacks the amino and methyl groups.

Uniqueness

4-[(4-Methoxybenzyl)amino]-3-methylbenzoic acid is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(4-methoxyphenyl)methylamino]-3-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3/c1-11-9-13(16(18)19)5-8-15(11)17-10-12-3-6-14(20-2)7-4-12/h3-9,17H,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTZVJNIVNSZMES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)NCC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301206745
Record name 4-[[(4-Methoxyphenyl)methyl]amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886632-55-9
Record name 4-[[(4-Methoxyphenyl)methyl]amino]-3-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886632-55-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-[[(4-Methoxyphenyl)methyl]amino]-3-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301206745
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid
Reactant of Route 3
Reactant of Route 3
4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid
Reactant of Route 4
Reactant of Route 4
4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid
Reactant of Route 5
Reactant of Route 5
4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid
Reactant of Route 6
Reactant of Route 6
4-[(4-methoxybenzyl)amino]-3-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.